3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile physical and chemical properties
3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile physical and chemical properties
This technical whitepaper provides an in-depth analysis of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile (CAS: 1006328-60-4), a highly versatile, fragment-like building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]. By combining a halogenated pyrazole pharmacophore with a branched, chiral nitrile linker, this molecule offers unique stereochemical and electronic advantages for drug discovery.
Physicochemical Profiling & Structural Causality
The utility of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile stems from its precise physicochemical properties. The 4-chloro substitution on the pyrazole ring is not merely structural; it fundamentally alters the electronic distribution of the heterocycle, increasing its lipophilicity and modulating the basicity of the pyrazole nitrogens[2].
Table 1: Quantitative Physicochemical Data
| Parameter | Value | Mechanistic Causality / Significance |
| CAS Number | 1006328-60-4 | Unique identifier for commercial procurement and cataloging[1]. |
| Molecular Formula | C₇H₈ClN₃ | Defines the atomic composition and halogenated nature. |
| Molecular Weight | 169.61 g/mol | Low molecular weight (< 200 Da) makes it an ideal, ligand-efficient fragment for API synthesis. |
| LogP (Estimated) | ~1.8 | The 4-chloro substitution increases lipophilicity, which is highly favorable for hydrophobic target binding pockets. |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | Optimal for membrane permeability; falls well within the Lipinski rules for oral bioavailability. |
| H-Bond Donors | 0 | The lack of hydrogen bond donors reduces desolvation penalties, increasing passive cellular permeability. |
| H-Bond Acceptors | 2 | The nitrile nitrogen and pyrazole N2 serve as key interaction vectors for kinase or receptor binding. |
Synthetic Methodology: The Aza-Michael Addition
The standard synthesis of this building block relies on the Aza-Michael addition of 4-chloro-1H-pyrazole to methacrylonitrile.
Mechanistic Causality & Symmetry Advantage
A critical expert insight into this reaction is the C2v symmetry of the deprotonated 4-chloro-1H-pyrazole intermediate. Unlike 3- or 5-substituted pyrazoles, which yield complex mixtures of N1 and N2 alkylated regioisomers, the 4-chloro substitution ensures 100% regioselectivity . The choice of base is equally critical: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is utilized because it is a strong, non-nucleophilic amidine base. It efficiently deprotonates the pyrazole (pKa ~14) without initiating unwanted polymerization of the methacrylonitrile acceptor. Furthermore, the alpha-methyl group on methacrylonitrile introduces steric hindrance at the beta-carbon compared to unbranched analogs[3], necessitating elevated thermal conditions (60°C) to overcome the activation energy barrier.
Figure 1: Mechanism of the regioselective Aza-Michael addition to methacrylonitrile.
Self-Validating Protocol: Aza-Michael Synthesis
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Preparation : Charge a dry, argon-flushed round-bottom flask with 4-chloro-1H-pyrazole (1.0 eq) and anhydrous acetonitrile (0.5 M).
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Catalysis : Add DBU (0.1 eq) dropwise at room temperature. Stir for 15 minutes to allow for complete deprotonation and generation of the pyrazolide anion.
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Addition : Introduce methacrylonitrile (1.2 eq) dropwise.
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Thermal Activation : Heat the reaction mixture to 60°C for 12 hours. The thermal energy is required to overcome the steric hindrance of the alpha-methyl group.
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Validation (In-Process) : Monitor via LC-MS. The reaction is self-validating when the starting material mass ([M+H]⁺ = 103.0) is replaced entirely by the product mass ([M+H]⁺ = 170.0).
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Validation (Post-Isolation NMR) : In the ¹H NMR (CDCl₃) spectrum, the successful formation of the product is definitively proven by the N-CH₂ protons. Because they are adjacent to a newly formed chiral center (-CH-CH₃), these protons are diastereotopic . They will not appear as a simple doublet, but rather as a highly distinct ABX system (two separate doublets of doublets) between 4.1 and 4.4 ppm. The complete disappearance of the vinylic protons of methacrylonitrile (singlets at ~5.8-6.0 ppm) further validates the purity of the isolated product.
Divergent Downstream Applications
The terminal nitrile group of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile acts as a versatile synthetic hub. Depending on the target API, it can be orthogonally transformed into a primary amine, a carboxylic acid, or a tetrazole bioisostere.
Figure 2: Divergent synthetic pathways from the core nitrile intermediate.
Self-Validating Protocol: Chemoselective Nitrile Reduction
When synthesizing kinase inhibitors, the nitrile is frequently reduced to a primary amine.
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Reagent Selection Causality : Standard hydrogenation (H₂ with Pd/C) poses a severe risk of hydrodehalogenation, stripping the crucial chlorine atom from the pyrazole ring. Therefore, Borane-THF complex (BH₃·THF) is selected. It is a chemoselective, electrophilic reducing agent that rapidly reduces nitriles to amines without disturbing aryl halides.
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Procedure : Dissolve the nitrile (1.0 eq) in anhydrous THF at 0°C. Add BH₃·THF (3.0 eq) dropwise. Reflux for 4 hours, then carefully quench with methanolic HCl to break the boron-amine complex.
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Validation : This protocol is self-validating via Infrared (IR) Spectroscopy. The starting material possesses a sharp, unmistakable C≡N stretching band at ~2250 cm⁻¹. The complete disappearance of this peak, coupled with the emergence of a broad N-H stretching band at 3300–3400 cm⁻¹, definitively confirms successful reduction.
Handling, Safety, and Stability
Like many halogenated heterocyclic nitriles, 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile should be handled with appropriate laboratory safety protocols. While specific toxicity data for this exact derivative is limited, structurally related pyrazole-propanenitriles are known to be skin and eye irritants[3].
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Storage : Store in a cool, dry, well-ventilated area away from strong oxidizing agents. The nitrile group is stable under ambient conditions but can slowly hydrolyze if exposed to strong aqueous acids or bases over prolonged periods.
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PPE : Standard laboratory PPE (nitrile gloves, safety goggles, and a fume hood) is mandatory during synthesis, particularly when handling the volatile and toxic methacrylonitrile precursor.
References
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ResearchGate. "The effects of halogen substituents on structure, stability, and electronic properties of bicyclo[1.1.1]pentanylene at density functional theory".[Link]
